4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Description
4-Ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a bicyclic 6,7,8,9-tetrahydrodibenzo[b,d]furan scaffold substituted with an ethyl group at the para-position of the benzene ring. The compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetic properties and target engagement through modulation of substituent electronic and steric effects .
Properties
IUPAC Name |
4-ethyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-2-14-7-10-16(11-8-14)25(22,23)21-15-9-12-20-18(13-15)17-5-3-4-6-19(17)24-20/h7-13,21H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRAZHNCAWLSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C25H31NO3S
- Molecular Weight : 425.58 g/mol
- CAS Number : 518321-81-8
The compound exhibits biological activity primarily through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Inhibition of VEGFR-2
Recent studies have shown that derivatives of this compound display significant inhibition of VEGFR-2 with IC50 values comparable to established inhibitors like sorafenib. For instance:
- Compound 7b : IC50 = 42.5 nM
- Sorafenib : IC50 = 41.1 nM
This suggests a potent anti-cancer mechanism through the blockade of angiogenic signaling pathways.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated across several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 6.66 |
| MCF-7 | 8.51 |
| A549 | 6.60 |
| HT-29 | 8.78 |
| PC3 | Not specified |
These results indicate that the compound has notable cytotoxicity against various cancer types, particularly in liver and lung cancer models.
Apoptosis Induction
Further investigations into the mechanism of action revealed that treatment with this compound leads to:
- Cell Cycle Arrest : Primarily at the G2/M phase.
- Apoptosis : Induction was confirmed through Western blot analysis showing increased levels of pro-apoptotic proteins (e.g., cleaved caspase-3).
Case Studies
-
Study on HT-29 Cells :
- The compound induced significant apoptosis as evidenced by increased cleaved caspase levels.
- Wound healing assays demonstrated reduced migratory capacity in treated cells, suggesting potential anti-metastatic properties.
-
Comparative Analysis with Sorafenib :
- In a comparative study, the efficacy of the compound was similar to sorafenib in terms of cytotoxicity and VEGFR-2 inhibition.
- This positions it as a promising candidate for further development in cancer therapy.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The ethyl group (target compound) provides intermediate lipophilicity compared to methyl (lower) and tert-butyl (higher) substituents, likely enhancing blood-brain barrier penetration relative to the hydrophilic ethoxy analog .
- Synthetic Accessibility : Ethyl-substituted benzenesulfonamides may be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for methyl and tert-butyl analogs (e.g., sulfonylation of amine intermediates) .
Physicochemical and Pharmacokinetic Properties
Comparative data for solubility, logP, and metabolic stability are inferred from structural analogs:
- logP : The ethyl group’s intermediate hydrophobicity balances membrane permeability and solubility.
- Metabolism : Ethyl groups are less prone to oxidative metabolism than tert-butyl groups but more than methyl, suggesting moderate hepatic clearance .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and reaction conditions for synthesizing 4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide?
- Methodology : The synthesis typically involves coupling the benzenesulfonyl chloride derivative with the tetrahydrodibenzo[b,d]furan amine under anhydrous conditions. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .
- Catalysts : Lewis acids (e.g., AlCl₃) or coupling agents (e.g., HATU) improve amide bond formation .
- Temperature control : Maintaining 0–5°C during exothermic steps prevents side reactions .
- Optimization : Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified via column chromatography. Final purity (>95%) is confirmed via HPLC .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the ethyl group and tetrahydrodibenzo[b,d]furan moiety .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity and detects impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Dose-response standardization : Use uniform assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Structural analogs : Compare activity with derivatives (e.g., chloro- or fluoro-substituted analogs) to identify substituent effects .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data across studies and identify outliers .
Q. What computational strategies predict binding affinity to serine proteases or kinase targets?
- Molecular docking : Tools like AutoDock Vina model interactions between the sulfonamide group and catalytic residues (e.g., Ser195 in proteases) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time, focusing on hydrogen bonding with the sulfonyl group .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency .
Q. How do modifications to the tetrahydrodibenzo[b,d]furan moiety affect pharmacokinetics?
- Lipophilicity : Introducing electron-withdrawing groups (e.g., -CF₃) increases logP, enhancing membrane permeability but potentially reducing solubility .
- Metabolic stability : Deuterating the furan ring reduces CYP450-mediated oxidation, as shown in radiolabeled tracer studies .
- In vivo half-life : Pharmacokinetic profiling in rodent models reveals that bulky substituents on the furan ring delay hepatic clearance .
Q. What experimental design principles optimize yield in large-scale synthesis?
- Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., solvent ratio, catalyst loading) to identify critical parameters .
- Scale-up challenges : Mitigate exothermy by gradual reagent addition and use continuous flow reactors for safer temperature control .
- Byproduct analysis : LC-MS identifies side products (e.g., over-sulfonated derivatives), guiding solvent or catalyst adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
